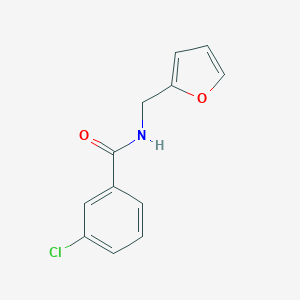

3-chloro-N-(2-furylmethyl)benzamide

Description

3-Chloro-N-(2-furylmethyl)benzamide is a benzamide derivative featuring a chlorine atom at the 3-position of the benzene ring and a 2-furylmethyl group attached to the amide nitrogen. Benzamides are widely studied for their versatility in hydrogen bonding, crystal packing, and biological activity, influenced by substituent electronic and steric effects.

Properties

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNMWSWETMWSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-furylmethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-furylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chloro group.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the furylmethyl group.

Reduction Reactions: Products include amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

Synthetic Chemistry

3-Chloro-N-(2-furylmethyl)benzamide serves as an important intermediate in organic synthesis. Its chloro and amide functional groups allow for various chemical transformations, including:

- Substitution Reactions : The chloro group can be replaced with other nucleophiles, such as amines or thiols, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex aromatic systems.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with amines | N-(2-furylmethyl)aniline |

| Coupling | Pd-catalyzed cross-coupling with aryl halides | Biaryl compounds |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HCT-116 (Colon Cancer) | 4.5 |

| HepG2 (Liver Cancer) | 6.0 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against common pathogens. Studies suggest it disrupts bacterial membranes and inhibits metabolic pathways.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Medicinal Chemistry

In medicinal chemistry, the compound is being explored as a potential pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for further investigation in drug design.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound demonstrated significant antiproliferative activity against multiple cancer types, emphasizing the importance of structural modifications for enhanced efficacy.

- Antimicrobial Properties : Research published in the World Journal of Pharmaceutical Research noted the anthelmintic activity of related compounds, suggesting broader biological effects that may include antimicrobial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the furylmethyl substituent play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing

3-Chloro-N-(2-nitrophenyl)benzamide :

- Substituents: Chlorine (C3), nitro group (2-nitrophenyl).

- Structural Features: Planar amide moiety with dihedral angles of 15.2° (benzene ring) and 8.2° (nitrophenyl ring). Weak C–H···O hydrogen bonds form C(7) chains along the [010] axis. The shortest Cl···Cl distance is 3.943 Å.

- Contrast: The nitro group enhances intermolecular interactions compared to the furylmethyl group, which may introduce steric hindrance or alter hydrogen-bonding patterns.

- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide : Substituents: Chlorine (C3), hydrazinocarbothioyl-furan group. Structural Features: Planar central硫脲 moiety with N–H···O and C–H···O hydrogen bonds forming 1D chains. Smaller dihedral angles (<10°) between aromatic rings. Contrast: The hydrazinocarbothioyl group introduces additional hydrogen-bonding sites, absent in the simpler furylmethyl substituent.

Coordination Chemistry

- 3-Chloro-N-(dialkylcarbamothioyl)benzamide Nickel Complexes : Substituents: Carbamothioyl group. Properties: Forms square-planar Ni(II) complexes with S/O coordination.

Electronic and Steric Effects

- Trifluoromethyl Substitution :

- 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide exhibits strong electron-withdrawing effects from the CF₃ group, altering solubility and reactivity. The furylmethyl group, being electron-rich, may enhance π-stacking but reduce electrophilicity.

Comparative Data Table

Biological Activity

Overview

3-Chloro-N-(2-furylmethyl)benzamide is an organic compound with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. Its structure features a chloro group and a furylmethyl substituent on a benzamide backbone, which contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry for its potential pharmacological applications, particularly in the fields of oncology and inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro group enhances lipophilicity, allowing for better membrane permeability, while the furylmethyl moiety may facilitate binding to biological targets. Research indicates that this compound can modulate various signaling pathways, which could be beneficial in therapeutic contexts.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through various assays. The following table summarizes key findings related to its cytotoxic effects on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 1.90 | Inhibition of tyrosine kinases |

| MCF7 (Breast Cancer) | 29.3 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 18.8 | Disruption of oncogenic signaling pathways |

These values indicate that the compound exhibits significant cytotoxicity against leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

In a notable study published in Chemistry Reviews, researchers synthesized various analogs of benzamide derivatives, including this compound, and assessed their biological activities against multiple cancer cell lines. The study found that modifications in the substituents significantly influenced the compounds' efficacy and selectivity towards different cancer types .

Another investigation focused on the compound's role in inhibiting specific kinases involved in cancer progression. The results indicated that this compound could serve as a scaffold for designing more potent kinase inhibitors, potentially leading to new therapeutic options for resistant cancer forms .

Pharmacological Applications

Beyond its anticancer properties, this compound has been studied for its anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Activity: It has shown promising results against certain bacterial strains, indicating potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.